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molecular formula C6H10N2O B139845 (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol CAS No. 153912-60-8

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Cat. No. B139845
M. Wt: 126.16 g/mol
InChI Key: XJBMHIHXRARJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841455B2

Procedure details

To (1,5-dimethyl-1H-pyrazol-3-yl)methanol (5.01 g, 39.71 mmol) in DCM (80 mL) at 0° C. was cautiously added thionyl chloride (25 mL, 343.6 mmol). The cold bath was removed and the reaction mixture was stirred at ambient temperature for 3 hours. The reaction mixture was concentrated under reduced pressure to give crude product (7.32 g).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[CH:5][C:4]([CH2:8]O)=[N:3]1.S(Cl)([Cl:12])=O>C(Cl)Cl>[ClH:12].[Cl:12][CH2:8][C:4]1[CH:5]=[C:6]([CH3:7])[N:2]([CH3:1])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
CN1N=C(C=C1C)CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.ClCC1=NN(C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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